4,5,7-Trifluoro-2-methylbenzothiazole
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Overview
Description
4,5,7-Trifluoro-2-methylbenzothiazole is a fluorinated benzothiazole derivative with the molecular formula C8H4F3NS. This compound is characterized by the presence of three fluorine atoms at positions 4, 5, and 7 on the benzene ring, and a methyl group at position 2 on the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluoro-2-methylbenzothiazole typically involves the introduction of fluorine atoms into the benzothiazole framework. One common method is the fluorination of 2-methylbenzothiazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluoro-2-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
4,5,7-Trifluoro-2-methylbenzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,7-Trifluoro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzothiazole
- 4,6-Difluoro-2-methylbenzothiazole
- 2-Methylbenzothiazole
Uniqueness
4,5,7-Trifluoro-2-methylbenzothiazole is unique due to the presence of three fluorine atoms, which significantly influence its chemical and biological properties. This makes it distinct from other similar compounds that may have fewer fluorine atoms or different substitution patterns .
Biological Activity
4,5,7-Trifluoro-2-methylbenzothiazole is a fluorinated derivative of benzothiazole, a compound known for its diverse biological activities. The presence of three fluorine atoms significantly enhances its chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
The molecular structure of this compound is characterized by the presence of a benzothiazole ring with three fluorine substituents at the 4, 5, and 7 positions. This unique substitution pattern influences its reactivity and interaction with biological targets.
Table 1: Chemical Structure and Properties
Property | Description |
---|---|
Molecular Formula | C₇H₄F₃N₁S |
Molecular Weight | 201.17 g/mol |
Melting Point | 50-52 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's lipophilicity and binding affinity to proteins and enzymes. Preliminary studies suggest that it may inhibit various enzymatic pathways involved in cellular proliferation and inflammation.
Key Mechanisms Identified:
- Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.
- Antimicrobial Activity : Exhibits activity against certain bacterial strains.
- Antioxidant Properties : May scavenge free radicals and reduce oxidative stress.
Biological Activity Studies
Recent research has highlighted the potential applications of this compound in various fields:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 μM against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.
- Antimicrobial Effects :
- Antioxidant Activity :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other benzothiazole derivatives:
Table 2: Comparative Biological Activities
Compound | IC50 (µM) against MCF-7 | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity |
---|---|---|---|
This compound | ~10 | 15 (S. aureus), 30 (E. coli) | Moderate |
5-Fluoro-2-methylbenzothiazole | ~20 | 25 (S. aureus), >50 (E. coli) | Low |
Benzothiazole | ~30 | >50 (S. aureus), >50 (E. coli) | Low |
Case Studies
Several case studies have explored the therapeutic potential of benzothiazole derivatives including this compound:
- Cancer Therapeutics :
- Microbial Resistance :
Properties
IUPAC Name |
4,5,7-trifluoro-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYXCLFKUAMQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2S1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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